BenchChemオンラインストアへようこそ!

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide

Structure-activity relationship sigma receptor regioisomer differentiation

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide (CAS 893991-09-8) is a fully synthetic small molecule (MW 379.4 g/mol, C20H17N3O3S) belonging to the imidazo[2,1-b]thiazole class of fused heterocycles. This compound incorporates a para-phenylene linker between the imidazo[2,1-b]thiazole core and a 2,4-dimethoxybenzamide moiety, distinguishing it from closely related positional isomers (2,3- and 2,6-dimethoxy variants).

Molecular Formula C20H17N3O3S
Molecular Weight 379.43
CAS No. 893991-09-8
Cat. No. B2383313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide
CAS893991-09-8
Molecular FormulaC20H17N3O3S
Molecular Weight379.43
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OC
InChIInChI=1S/C20H17N3O3S/c1-25-15-7-8-16(18(11-15)26-2)19(24)21-14-5-3-13(4-6-14)17-12-23-9-10-27-20(23)22-17/h3-12H,1-2H3,(H,21,24)
InChIKeyZIMODRFACSGENP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide (CAS 893991-09-8): Procurement-Relevant Structural and Pharmacological Overview


N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide (CAS 893991-09-8) is a fully synthetic small molecule (MW 379.4 g/mol, C20H17N3O3S) belonging to the imidazo[2,1-b]thiazole class of fused heterocycles [1]. This compound incorporates a para-phenylene linker between the imidazo[2,1-b]thiazole core and a 2,4-dimethoxybenzamide moiety, distinguishing it from closely related positional isomers (2,3- and 2,6-dimethoxy variants) . The imidazo[2,1-b]thiazole scaffold is recognized in the medicinal chemistry literature as a privileged structure with demonstrated activity across multiple target classes, including sigma receptors, sirtuins, and receptor tyrosine kinases [2]. However, quantitative bioactivity data for this specific compound remains sparse in the public domain; the evidence presented herein draws primarily on class-level structure-activity relationships (SAR) and cross-study comparisons with structurally proximate analogs.

Procurement Rationale for N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide: Why Structural Specificity Precludes Generic Substitution


Imidazo[2,1-b]thiazole derivatives cannot be treated as interchangeable commodity chemicals for research procurement because even minor positional variations in the dimethoxybenzamide substitution pattern produce structurally distinct chemical entities with potentially divergent target engagement profiles. The 2,4-dimethoxy regioisomer (CAS 893991-09-8) differs from its closest positional isomers—the 2,3-dimethoxy (CAS 893990-20-0) and 2,6-dimethoxy variants—in both electronic distribution across the benzamide ring and steric presentation of the methoxy oxygen lone pairs . Published SAR within the imidazo[2,1-b]thiazole series demonstrates that benzamide substitution regiochemistry significantly modulates both sigma receptor affinity [1] and kinase inhibitory potency [2], with potency variations exceeding 10-fold between closely related isomers in certain target assays. Furthermore, the para-substituted phenyl linker in this compound, as opposed to the meta-phenyl configuration found in sirtuin modulator 2 and related analogs, dictates the spatial orientation of the benzamide pharmacophore relative to the imidazo[2,1-b]thiazole core—a geometric parameter known to critically influence ligand-receptor complementarity in this chemotype [1]. These structural distinctions render generic substitution scientifically unsound when experimental reproducibility depends on precise molecular identity.

Quantitative Evidence Guide: N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide Differential Performance Data


Regioisomeric Differentiation: 2,4-Dimethoxybenzamide Substitution vs 2,3- and 2,6-Dimethoxy Isomers in the Imidazo[2,1-b]thiazole Series

The 2,4-dimethoxybenzamide substitution pattern in CAS 893991-09-8 represents a distinct regioisomer within the imidazo[2,1-b]thiazole benzamide series. In the structurally analogous sigma-1 receptor ligand series disclosed in US Patent 9,617,281 B2, benzamide substitution pattern was demonstrated to be a critical determinant of sigma-1 receptor affinity, with regioisomeric variations producing Ki value differences exceeding one order of magnitude among compounds sharing the same imidazo[2,1-b]thiazole core [1]. Within this patent, the exemplified imidazo[2,1-b]thiazole benzamides bearing 2,4-disubstituted phenyl rings exhibited sigma-1 receptor binding Ki values in the sub-micromolar to low nanomolar range [1]. The specific 2,4-dimethoxy electronic configuration places electron-donating methoxy groups at both the ortho and para positions relative to the carbonyl, creating a distinct electronic environment compared to the 2,3-isomer—where both methoxy groups flank the amide bond in an ortho/meta arrangement—and the 2,6-isomer, where steric hindrance from the di-ortho substitution pattern can restrict amide bond rotation and conformational freedom [2]. This regioisomeric differentiation has implications for target selectivity: published SAR on related imidazo[2,1-b]thiazole chemotypes demonstrates that dimethoxy substitution position can alter kinase selectivity profiles, converting a pan-kinase inhibitor into a more selective agent through regioisomer-specific interactions with the kinase hinge region [3]. Direct quantitative data for CAS 893991-09-8 itself is not publicly available; this evidence is tagged as supporting class-level inference from closely related structural analogs.

Structure-activity relationship sigma receptor regioisomer differentiation

Para-Phenylene Linker Architecture: Geometrical Differentiation from Meta-Phenyl Analogs in Sirtuin and Sigma Receptor Target Engagement

CAS 893991-09-8 features a para-substituted phenyl ring connecting the imidazo[2,1-b]thiazole core to the benzamide moiety, in contrast to the meta-phenylene linker configuration found in the commercially available sirtuin modulator 2 (N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide) . This geometric distinction has documented consequences for biological activity within the imidazo[2,1-b]thiazole class. In the SIRT1 activator series exemplified by SRT2183 (bearing a para-phenyl linker to a naphthamide group), the para orientation is essential for optimal SIRT1 activation, with the meta-substituted analog showing markedly reduced potency [1]. SRT2183 activates SIRT1 with an EC₅₀ of approximately 0.36 μM in cell-free assays, and the para-phenylene geometry is a structural prerequisite for this activity [1]. Conversely, in the sigma-1 receptor series disclosed by Esteve (US 9,617,281 B2), both para- and meta-phenylene linkers are exemplified, but the linker geometry determines the trajectory of the terminal benzamide pharmacophore, directly affecting sigma-1 vs. sigma-2 subtype selectivity [2]. Compounds with para-phenylene linkers in this series demonstrated sigma-1 Ki values in the low nanomolar range with sigma-2/sigma-1 selectivity ratios exceeding 50-fold in select examples [2]. The para-phenylene architecture of CAS 893991-09-8 therefore predisposes it toward sigma receptor and sirtuin target engagement profiles that are geometrically inaccessible to meta-phenyl analogs. Quantitative differentiation data specific to this compound vs. meta-phenyl comparators is not publicly available.

Linker geometry sirtuin modulation sigma receptor pharmacophore geometry

Unsubstituted Imidazo[2,1-b]thiazole Core: Differentiation from C5-Functionalized Analogs in Kinase Inhibition and Metabolic Stability

CAS 893991-09-8 bears an unsubstituted imidazo[2,1-b]thiazole core (no substituents at positions 3, 5, or 6 beyond the 6-aryl group), distinguishing it from C5-functionalized analogs such as the EGFR/IGF1R dual inhibitor series reported by Fidanze et al. (2010), where C5 substitution with pyridyl or pyrimidinyl groups was essential for potent kinase inhibition [1]. In that series, the most potent compound (containing a C5-pyrimidinyl substituent) achieved ErbB2 IC₅₀ = 86 nM and IGF1R IC₅₀ = 3.8 μM, while the unsubstituted core analogs showed substantially reduced kinase affinity [1]. This differential suggests that CAS 893991-09-8, by virtue of its unsubstituted core, may exhibit reduced promiscuous kinase inhibition relative to C5-substituted analogs—a property advantageous for target identification studies where kinase polypharmacology is undesirable. Conversely, in the sigma-1 receptor series (US 9,617,281 B2), the unsubstituted imidazo[2,1-b]thiazole core is compatible with high sigma-1 affinity when paired with an appropriate benzamide moiety, with representative compounds achieving sigma-1 Ki values below 100 nM [2]. The unsubstituted core also eliminates potential metabolic liabilities associated with C5 heteroaryl substituents, which can be sites of oxidative metabolism. In the EGFR/IGF1R series, C5 substitution was associated with increased molecular weight, higher cLogP, and variable microsomal stability depending on the specific heterocycle [1]. The unsubstituted core of CAS 893991-09-8 provides a cleaner structural starting point for SAR expansion or chemical probe development. Quantitative differentiation data specific to this compound vs. C5-substituted analogs is not publicly available.

Core substitution kinase selectivity metabolic stability off-target profile

Physicochemical Differentiation: Computed Drug-Likeness Parameters and Procurement-Relevant Stability Considerations for the 2,4-Dimethoxybenzamide Scaffold

The computed physicochemical properties of CAS 893991-09-8 provide differentiation from structurally related imidazo[2,1-b]thiazole derivatives. Based on PubChem-computed descriptors, this compound has XLogP3 = 4.3, topological polar surface area (TPSA) = 93.1 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 5 rotatable bonds [1]. These values position it within favorable drug-like chemical space (Lipinski Rule of Five compliant: MW < 500, XLogP < 5, HBD ≤ 5, HBA ≤ 10). In comparison, the C5-pyrimidinyl-substituted imidazo[2,1-b]thiazole kinase inhibitors typically exhibit higher molecular weights (500-600 Da range) and elevated cLogP values (>5), which are associated with increased risk of poor aqueous solubility and metabolic clearance [2]. The 2-methoxy group ortho to the amide carbonyl in CAS 893991-09-8 may also confer enhanced chemical stability of the amide bond toward hydrolytic cleavage through intramolecular hydrogen bonding between the ortho-methoxy oxygen and the amide N-H proton, a feature absent in the 2,3- and 2,6-isomers [3]. This property could translate to improved solution stability during long-term storage and assay incubation—a practical differentiator for procurement decisions in screening laboratories. The SMILES notation COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OC confirms the detailed molecular connectivity [1]. Typical commercial purity specification for this compound is ≥95% (HPLC) as reported by multiple vendors .

Physicochemical properties drug-likeness solubility chemical stability

Antitumor Class-Level Activity: Comparative Potency of Imidazo[2,1-b]thiazole Benzamides Against NCI-60 Cancer Cell Lines

Imidazo[2,1-b]thiazole derivatives bearing benzamide moieties have demonstrated antiproliferative activity across the NCI-60 human tumor cell line panel. In a published series by Abdel-Maksoud et al. (2015), structurally related 5,6-diarylimidazo[2,1-b]thiazole derivatives were tested at 10 μM single-dose concentration against 57 human cancer cell lines of nine different cancer types [1]. The most active compound in that series (compound 8u, bearing a terminal para-hydroxybenzenesulfonamido moiety) demonstrated IC₅₀ values of 0.845 μM against NCI-H460 non-small cell lung cancer and 0.476 μM against MCF-7 breast cancer cells in 5-dose testing mode, showing superior potency to sorafenib against eight cell lines and equipotency against COLO 205 colon cancer [1]. Additionally, compound 8u inhibited V600E-B-RAF kinase with IC₅₀ = 39.9 nM and C-RAF kinase with IC₅₀ = 19.0 nM [1]. In a more recent series (2024), imidazo[2,1-b]thiazole analogues demonstrated EGFR and HER2 inhibition with IC₅₀ values of 0.153 μM and 0.108 μM respectively for the most potent compounds, along with MCF-7 antiproliferative IC₅₀ values of 1.81 μM and 4.95 μM, compared favorably against doxorubicin (4.17 μM) and sorafenib (7.26 μM) [2]. It must be emphasized that CAS 893991-09-8 was not directly tested in these studies; this evidence is class-level only. The benzamide-bearing imidazo[2,1-b]thiazole chemotype is associated with low-micromolar to sub-micromolar antiproliferative activity in specific cancer cell contexts, but the magnitude and selectivity of this activity for the 2,4-dimethoxy variant specifically remains uncharacterized in the peer-reviewed literature [3].

Antiproliferative activity NCI-60 cancer kinase inhibition

Sirtuin Modulation Precedent: Comparative Structural Analysis of the 2,4-Dimethoxybenzamide Motif in SIRT1 Activator and Inhibitor Chemotypes

The 2,4-dimethoxyphenyl substructure present in CAS 893991-09-8 appears as a privileged fragment in sirtuin-modulating compounds. In QSAR-based rational design of SIRT1 activators, the 2,4-dimethoxyphenyl ring (designated as 'Ring B' in the published pharmacophore model) was identified as an optimal substitution pattern, with the 4-methoxy group contributing critical hydrophobic interactions in the SIRT1 allosteric pocket [1]. Replacement of the 4-methoxy group with OH, NH₂, or SH resulted in reduced SIRT1 activation potency, confirming the functional relevance of the 4-methoxy position [1]. The commercially available sirtuin modulator 2 (N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide, CAS 67910-69-2) differs from CAS 893991-09-8 in two key aspects: (1) it features a single 2-methoxy substitution rather than the 2,4-dimethoxy pattern, and (2) it employs a meta-phenylene rather than para-phenylene linker . Sirtuin modulator 2 is reported to exhibit antidiabetic, anti-inflammatory, and antitumor activities at concentrations in the 51-100 μM range . The structural distinction between a single 2-methoxy group (sirtuin modulator 2) and the 2,4-dimethoxy pattern (CAS 893991-09-8) may have consequences for SIRT1 binding affinity, as the 4-methoxy group can engage in additional hydrophobic contacts with the allosteric site [1]. Conversely, in the SIRT1 inhibitor series, the trimethoxyphenyl motif (3,4,5-trimethoxy) has been employed in compounds such as SRT1460 and related imidazo[2,1-b]thiazole derivatives . This suggests that the number and pattern of methoxy substituents on the benzamide ring can determine whether the compound functions as a SIRT1 activator or inhibitor—a functional dichotomy with direct relevance to the 2,4-dimethoxy configuration of CAS 893991-09-8. Direct quantitative SIRT1 modulation data for CAS 893991-09-8 is not publicly available.

Sirtuin modulation SIRT1 dimethoxybenzamide structure-activity relationship

Optimal Procurement and Application Scenarios for N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide (CAS 893991-09-8)


Sigma-1 Receptor Ligand Screening and SAR Expansion

Based on the structural precedent established in US Patent 9,617,281 B2, where imidazo[2,1-b]thiazole benzamides with 2,4-disubstituted phenyl rings demonstrated high sigma-1 receptor affinity [1], CAS 893991-09-8 is optimally procured as a screening candidate in sigma-1 receptor radioligand displacement assays. Its para-phenylene linker and 2,4-dimethoxybenzamide substitution pattern position it within the most promising SAR sub-series disclosed in the Esteve patent family. Laboratories investigating sigma receptor pharmacology for pain, depression, or neurodegenerative disease indications should prioritize this specific regioisomer over the 2,3- or 2,6-dimethoxy variants due to the demonstrated sensitivity of sigma-1 binding affinity to benzamide substitution geometry [1]. Procurement quantity recommendation: 5-50 mg for initial radioligand binding screening; purity ≥95% (HPLC) recommended.

Sirtuin Modulator Tool Compound Development

The 2,4-dimethoxybenzamide motif in CAS 893991-09-8 maps onto the pharmacophore model for SIRT1 activators, where the 4-methoxy group is critical for allosteric pocket engagement [2]. Combined with the para-phenylene linker architecture that is essential for SIRT1 activation potency (as demonstrated by SRT2183 and related compounds) [3], this compound serves as a rationally designed probe for sirtuin modulation studies. Its unsubstituted imidazo[2,1-b]thiazole core, in contrast to the piperazinylmethyl-substituted core of SRT1460, may result in a functionally distinct sirtuin modulation outcome (activation vs. inhibition). Procurement for sirtuin research is most appropriate in academic laboratories conducting mechanistic studies of SIRT1-dependent metabolic regulation, where direct comparison with sirtuin modulator 2 (meta-phenyl, mono-methoxy) can elucidate the SAR of linker geometry and methoxy substitution count.

Kinase Counter-Screening and Selectivity Profiling

The unsubstituted imidazo[2,1-b]thiazole core of CAS 893991-09-8 predicts reduced kinase inhibitory promiscuity compared to C5-heteroaryl-substituted imidazo[2,1-b]thiazoles, which are potent EGFR/ErbB2/IGF1R inhibitors [4]. This compound is therefore well-suited as a specificity control in kinase inhibitor discovery programs. When C5-substituted imidazo[2,1-b]thiazoles show potent kinase inhibition, CAS 893991-09-8 can be used to determine whether the activity is core-dependent or C5-substituent-dependent. Procurement scenario: 10-25 mg for inclusion in kinase selectivity panels alongside C5-substituted comparators (e.g., CHEMBL1088931, CHEMBL1091613), enabling SAR deconvolution of multi-targeted imidazo[2,1-b]thiazole kinase inhibitors.

Chemical Probe for Regioisomer-Specific SAR Studies in Medicinal Chemistry

As one of three possible dimethoxybenzamide regioisomers in the N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide series, CAS 893991-09-8 (2,4-isomer) is an essential component of a complete SAR matrix for this chemotype. Medicinal chemistry groups investigating the impact of benzamide substitution on target engagement, cellular permeability, or metabolic stability should procure all three regioisomers (2,3-, 2,4-, and 2,6-dimethoxy) for systematic comparison [5]. The ortho-methoxy group in CAS 893991-09-8 may confer differential conformational preferences and amide bond stability relative to the other isomers—properties that can be experimentally measured through comparative NMR, X-ray crystallography, and stability studies. Procurement quantity: 25-100 mg per isomer for comprehensive SAR and developability profiling.

Quote Request

Request a Quote for N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.